molecular formula C20H16N2O3 B2389495 (3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone CAS No. 927583-35-5

(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone

Cat. No.: B2389495
CAS No.: 927583-35-5
M. Wt: 332.359
InChI Key: YDKHKTKGVYXCOC-UHFFFAOYSA-N
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Description

(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C20H16N2O3 and its molecular weight is 332.359. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

A study explored the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds similar to the chemical of interest, for their potential anti-inflammatory and antibacterial activities. This approach yielded compounds with high anti-inflammatory activity and potent antibacterial properties. The microwave irradiation method provided advantages such as higher yields, environmental friendliness, and shorter reaction times (Ravula et al., 2016).

Novel Synthesis Approaches

Research on the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives through InCl3-promoted Prins cyclization demonstrated a novel series of compounds, showcasing the chemical versatility and potential for generating bioactive structures (Reddy et al., 2012).

Aza-Piancatelli Rearrangement

The furan-2-yl(phenyl)methanol underwent smooth aza-Piancatelli rearrangement, leading to the synthesis of trans-4,5-disubstituted cyclopentenone derivatives, demonstrating the compound's utility in creating complex molecular structures (Reddy et al., 2012).

Regioselective Synthesis of Pyrazole Derivatives

A simple and regioselective synthesis of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives was reported, utilizing a 1,3-dipolar cycloaddition approach. This process underscores the strategic methodologies in synthesizing derivatives with potential biological activities (Alizadeh et al., 2015).

Antimicrobial and Antioxidant Activities

The synthesis and evaluation of new pyrrolylnaphtho[2,1-b]furan derivatives, including compounds structurally related to the chemical of interest, were undertaken to assess their antibacterial and antifungal activities. These studies demonstrate the potential for developing new antimicrobial agents from pyrazoline derivatives (Joshi et al., 2010).

Properties

IUPAC Name

[5-(furan-2-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-18-10-5-4-9-15(18)17-13-16(19-11-6-12-25-19)21-22(17)20(24)14-7-2-1-3-8-14/h1-12,17,23H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKHKTKGVYXCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.